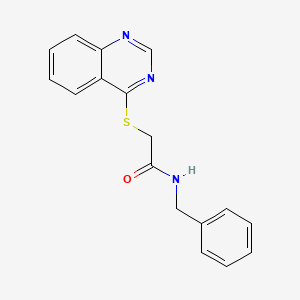

N-benzyl-2-quinazolin-4-ylthioacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-benzyl-2-quinazolin-4-ylthioacetamide” is a derivative of quinazoline, a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . Quinazoline derivatives have drawn significant attention due to their wide range of biopharmaceutical activities .

Synthesis Analysis

Quinazolinone derivatives are synthesized through a three-step method and structurally evaluated by FTIR, 1H-NMR, 13CNMR, and Mass spectroscopy . An efficient and visible light-promoted cascade N-alkylation/amidation of quinazolin-4(3H)-ones with benzyl halides and allyl halides has been described .Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is elucidated by FTIR, 1H-NMR, CHNS elemental analysis, as well as the melting point . The molecular docking results also confirmed biological activity .Chemical Reactions Analysis

Quinazolinone derivatives undergo various chemical reactions. For instance, a copper-catalyzed imidoylative cross-coupling/cyclocondensation reaction between 2-isocyanobenzoates and amines efficiently provides quinazolin-4-ones .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are determined by FTIR, 1H-NMR, CHNS elemental analysis, as well as the melting point .Applications De Recherche Scientifique

Anticancer Activity

Quinazolinone and quinazoline derivatives have shown promising results in the field of cancer research. They have been found to exhibit anticancer properties .

Antibacterial Activity

These compounds have also been used in the development of novel antibiotics, especially in the face of rising drug resistance among bacterial strains .

Antifungal Activity

Quinazolinone and quinazoline derivatives have demonstrated antifungal properties, making them potential candidates for the development of new antifungal drugs .

Anti-Inflammatory Activity

These compounds have shown anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases .

Anticonvulsant Activity

Quinazolinone and quinazoline derivatives have been found to possess anticonvulsant activities, suggesting their potential use in the treatment of epilepsy and other seizure disorders .

Antipsychotic Activity

These compounds have shown potential in the treatment of various psychiatric conditions due to their antipsychotic properties .

Antimalarial Activity

Quinazolinone and quinazoline derivatives have demonstrated antimalarial properties, making them potential candidates for the development of new antimalarial drugs .

Anti-Parkinsonism Activity

These compounds have shown potential in the treatment of Parkinson’s disease due to their anti-Parkinsonism properties .

Orientations Futures

The introduction of an aryl group with a basic amide side chain on the 4′ position linked to the amide of the C-2 substituted quinazoline scaffold is an effective approach to improve the anti-angiogenic activity of quinazoline derivatives . These compounds with further modification can be considered as potent antiproliferative agents .

Propriétés

IUPAC Name |

N-benzyl-2-quinazolin-4-ylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c21-16(18-10-13-6-2-1-3-7-13)11-22-17-14-8-4-5-9-15(14)19-12-20-17/h1-9,12H,10-11H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHNNKWXUZVXIBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-quinazolin-4-ylthioacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methoxyphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![4-(tert-butyl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2842220.png)

![N'-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)pyridine-2-carbohydrazide](/img/structure/B2842222.png)

![[2-(Dimethoxymethyl)phenyl]methanamine](/img/structure/B2842225.png)

![1-(4-bromophenyl)-5-(2-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2842226.png)

![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2842230.png)

![Ethyl 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2842233.png)